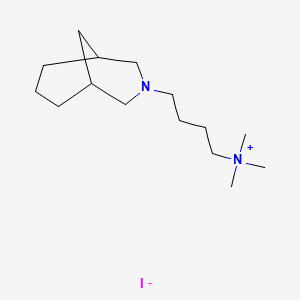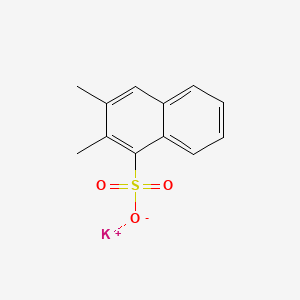
Potassium dimethylnaphthalenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium dimethylnaphthalenesulfonate is a heterocyclic organic compound with the molecular formula C12H11KO3S and a molecular weight of 274.377 g/mol . It is a potassium salt of dimethylnaphthalenesulfonic acid, characterized by the presence of a naphthalene ring substituted with two methyl groups and a sulfonate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium dimethylnaphthalenesulfonate can be synthesized through the sulfonation of dimethylnaphthalene followed by neutralization with potassium hydroxide. The sulfonation reaction typically involves the use of sulfuric acid or oleum as the sulfonating agent under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where dimethylnaphthalene is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with potassium hydroxide to yield the potassium salt. The product is purified through crystallization and filtration processes to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium dimethylnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or sulfide derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Potassium dimethylnaphthalenesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and as a surfactant in various industrial processes
Mécanisme D'action
The mechanism of action of potassium dimethylnaphthalenesulfonate involves its interaction with molecular targets through its sulfonate group. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of covalent bonds with other molecules. The sulfonate group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Calcium bis(dimethylnaphthalenesulfonate)
- Aluminum tris(dimethylnaphthalenesulfonate)
- Potassium dibutylnaphthalenesulfonate
- Calcium bis(butylnaphthalenesulfonate)
- Aluminum tris(butylnaphthalenesulfonate)
Uniqueness
Potassium dimethylnaphthalenesulfonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. The presence of two methyl groups and a sulfonate group enhances its solubility and reactivity compared to other naphthalenesulfonates. This makes it particularly useful in applications requiring high reactivity and solubility .
Propriétés
Numéro CAS |
85409-98-9 |
|---|---|
Formule moléculaire |
C12H11KO3S |
Poids moléculaire |
274.38 g/mol |
Nom IUPAC |
potassium;2,3-dimethylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C12H12O3S.K/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)16(13,14)15;/h3-7H,1-2H3,(H,13,14,15);/q;+1/p-1 |
Clé InChI |
FXLIRIZRZOEABT-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




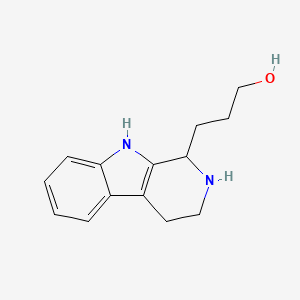

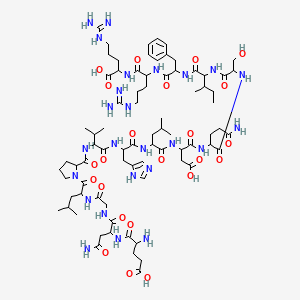


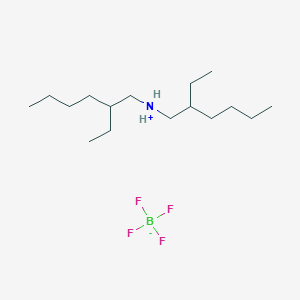

![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778060.png)



